

3,4,5-Trichloronitrobenzene: A Technical Review for Researchers

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Compound of Interest

Compound Name: 3,4,5-Trichloronitrobenzene

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloronitrobenzene is a chlorinated nitroaromatic compound with the chemical formula $C_6H_2Cl_3NO_2$. It serves as a key intermediate in the synthesis of a variety of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.^[1] Its utility stems from the reactivity imparted by the three chlorine atoms and the nitro group on the benzene ring, which allow for a range of chemical transformations. This technical guide provides a comprehensive review of the available scientific literature on **3,4,5-trichloronitrobenzene**, focusing on its chemical properties, synthesis, potential metabolism, toxicity, and environmental fate.

Chemical and Physical Properties

3,4,5-Trichloronitrobenzene is a pale-yellow or pale orange crystalline solid at room temperature.^{[1][2]} It is characterized by its high purity, typically around 99%.^[3] The compound is insoluble in water but soluble in organic solvents like chloroform and methanol.^{[2][4]} Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **3,4,5-Trichloronitrobenzene**

Property	Value	Reference
Chemical Formula	C ₆ H ₂ Cl ₃ NO ₂	[1]
Molecular Weight	226.44 g/mol	[5]
Appearance	Pale-yellow crystals or yellow crystalline solid	[2]
Melting Point	72.5 °C (162.5 °F)	[2]
Boiling Point	284.1 °C at 760 mmHg	[3]
Density	1.807 g/cm ³	[2]
Water Solubility	< 1 mg/mL at 15 °C	[2]
logP (XLogP3)	3.9	[2]
CAS Number	20098-48-0	[2]
IUPAC Name	1,2,3-Trichloro-5-nitrobenzene	[2]

Synthesis

A common synthetic route to produce chlorinated nitroaromatics involves the nitration of a corresponding chlorinated benzene precursor. While a specific, detailed experimental protocol for the synthesis of **3,4,5-trichloronitrobenzene** was not found in the reviewed literature, a plausible method can be inferred from the synthesis of its isomer, 1,2,3-trichloro-5-nitrobenzene, from 2,6-dichloro-4-nitroaniline. This reaction proceeds via a diazotization-sandmeyer-type reaction sequence.

Experimental Protocol: Synthesis of 1,2,3-Trichloro-5-nitrobenzene from 2,6-Dichloro-4-nitroaniline

This protocol describes the synthesis of an isomer and can be considered a representative method for the synthesis of trichloronitrobenzenes.

Materials:

- 2,6-Dichloro-4-nitroaniline

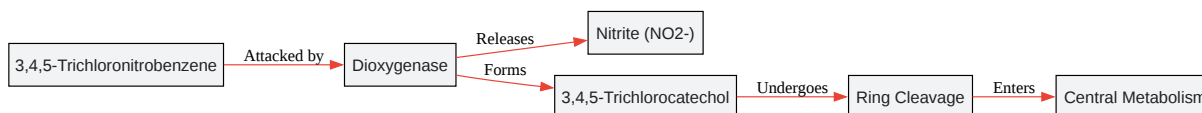
- Concentrated sulfuric acid (98%)
- Sodium nitrite
- Glacial acetic acid
- Water

Procedure:

- To a reaction flask at 20 °C, add 96 g of 98% concentrated sulfuric acid.
- Slowly add 7.2 g of sodium nitrite with stirring.
- Heat the mixture to 70 °C until the sodium nitrite is completely dissolved.
- Cool the solution to 50 °C.
- Add 20 g of 2,6-dichloro-4-nitroaniline at once and maintain the reaction at this temperature for 1 hour.
- After the reaction is complete, cool the mixture to 5 °C.
- Slowly add 27.3 g of glacial acetic acid dropwise to form the diazonium salt solution.
- In a separate reaction flask, prepare a solution for the Sandmeyer reaction.
- Slowly add the diazonium salt solution dropwise to the Sandmeyer reaction flask under rapid stirring, maintaining the temperature below 15 °C.
- After the addition is complete, continue the reaction for 1 hour.
- Raise the temperature to 70 °C and continue the reaction for another hour.
- Cool the reaction mixture to room temperature.
- Pour the mixture into a 2L reaction flask and add 60 g of water under stirring.
- After 30 minutes, filter the mixture to obtain the solid product.

- The resulting yellow solid is 1,2,3-trichloro-5-nitrobenzene.

This process reportedly yields a product with a purity of 98.3% as determined by HPLC.



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